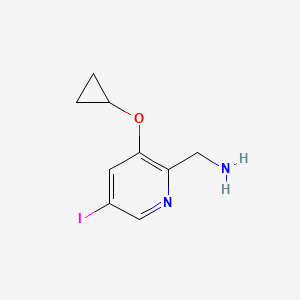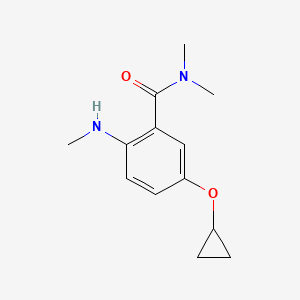
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-cyclopropoxy-2-nitrobenzoic acid with N,N-dimethylamine and methylamine in the presence of a reducing agent to yield the desired benzamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide: Similar structure but contains a methylthio group instead of a methylamino group.
5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide: Contains a methylsulfonamido group, offering different chemical properties and reactivity.
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)nicotinamide: Similar structure but with a nicotinamide core instead of a benzamide core.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(methylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, adds to its structural uniqueness and potential reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-12-7-6-10(17-9-4-5-9)8-11(12)13(16)15(2)3/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
RMXOMOFIBIPMJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


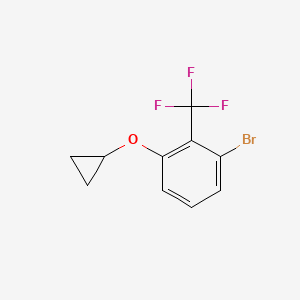
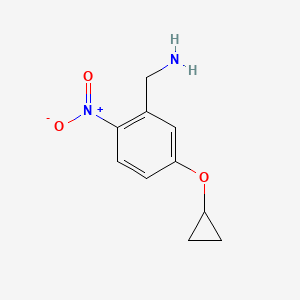
![methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate](/img/structure/B14817756.png)

![N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide](/img/structure/B14817767.png)
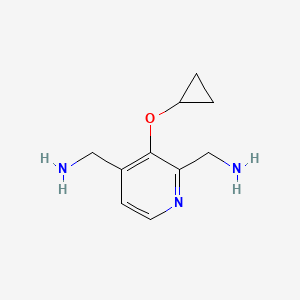
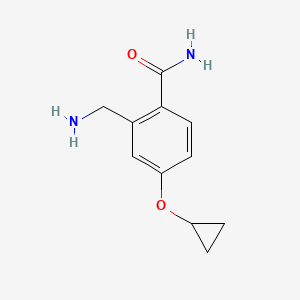
![3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B14817778.png)
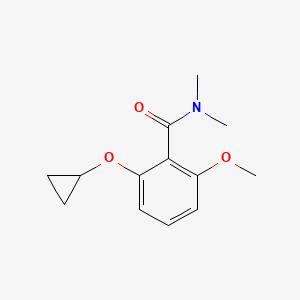
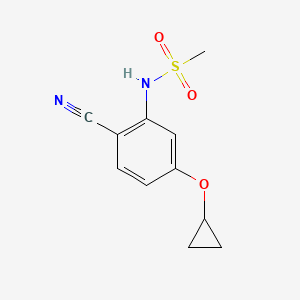
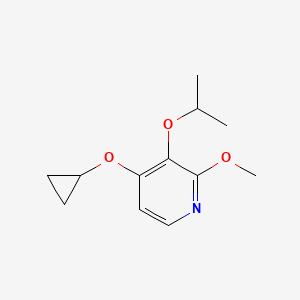
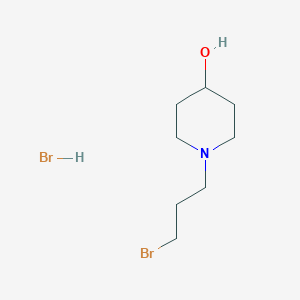
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
